Fmoc-Glu-OH-15N

説明

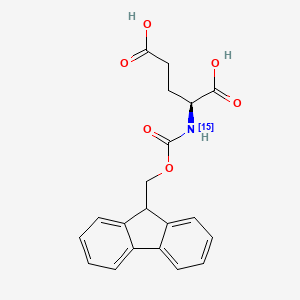

Fmoc-Glu-OH-15N: (N- (9-Fluorenylmethoxycarbonyl)-L-glutamic acid-15N) is a stable isotope-labeled amino acid derivative. It is widely used in peptide synthesis and various scientific research applications due to its isotopic purity and functional group.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound is synthesized through the reaction of L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve the desired isotopic purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, ensuring consistent quality and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and overall quality of the final product.

Types of Reactions:

Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc-Cl: Used for the initial Fmoc protection of the amino group.

Piperidine: Used for deprotection of the Fmoc group.

Major Products Formed:

Peptides: The primary product of peptide synthesis using this compound is the desired peptide chain.

Deprotected Amino Acids: The deprotected form of this compound is used in subsequent peptide elongation steps.

Chemistry:

Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research and pharmaceutical applications.

Isotopic Labeling: The 15N isotope is used in NMR spectroscopy to study protein structure and dynamics.

Biology:

Protein Studies: The labeled amino acid is used to study protein interactions and functions.

Metabolic Tracing: It helps in tracing metabolic pathways and understanding biochemical processes.

Medicine:

Drug Development: this compound is used in the development of peptide-based drugs.

Diagnostic Tools: It is used in the creation of diagnostic tools for various diseases.

Industry:

Biotechnology: The compound is used in biotechnological applications, including the production of therapeutic peptides.

Quality Control: It serves as a standard in quality control processes for peptide synthesis.

Mechanism:

Peptide Bond Formation: The carboxyl group of this compound reacts with the amino group of another amino acid, forming a peptide bond through a condensation reaction.

Deprotection: The Fmoc group is removed under basic conditions, allowing the amino group to react with other amino acids.

Molecular Targets and Pathways:

Proteins: The synthesized peptides can interact with various proteins, influencing biological processes.

Metabolic Pathways: The labeled amino acid can be incorporated into metabolic pathways, providing insights into biochemical processes.

類似化合物との比較

Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Asp-OH-15N: Fmoc-protected aspartic acid, also used in peptide synthesis.

Fmoc-Ala-OH-15N: Fmoc-protected alanine, commonly used in peptide synthesis.

Uniqueness:

Isotopic Purity: Fmoc-Glu-OH-15N has a high isotopic purity of 98 atom % 15N, making it ideal for NMR studies.

Functional Group: The presence of the Fmoc group allows for selective deprotection and peptide bond formation.

生物活性

Fmoc-Glu-OH-15N, or N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid-15N, is a stable isotope-labeled derivative of glutamic acid, commonly utilized in peptide synthesis and biochemical studies. This compound's biological activity is significant in various fields, including pharmacology, biochemistry, and molecular biology.

- Molecular Formula : C20H19N1O6

- Molecular Weight : 373.37 g/mol

- Melting Point : 185-188 °C

- Isotopic Purity : 98 atom % 15N .

1. Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its protective Fmoc group, which allows for selective deprotection during synthesis. The incorporation of the 15N isotope facilitates tracking and analysis of peptides in biological systems using techniques such as NMR spectroscopy .

2. Neurotransmission and Metabolism

Glutamic acid is a crucial neurotransmitter in the central nervous system, playing a vital role in synaptic transmission and plasticity. The isotopic labeling with 15N allows researchers to study metabolic pathways and neurotransmitter dynamics in vivo, providing insights into neurological disorders and potential therapeutic targets .

3. Ergogenic Effects

Amino acids like glutamic acid derivatives have been studied for their ergogenic properties. They can influence hormone secretion, enhance mental performance under stress, and reduce exercise-induced muscle damage. This compound may contribute to these effects when incorporated into dietary supplements or performance-enhancing formulations .

Case Study: Metabolic Tracking

A study utilized this compound to trace glutamate metabolism in rat models. The results indicated that the labeled compound could effectively track metabolic pathways involving neurotransmitter synthesis and degradation. This tracking provided valuable data on how alterations in glutamate levels can affect cognitive functions and mood regulation .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-ZKBIZJTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583964 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-34-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。